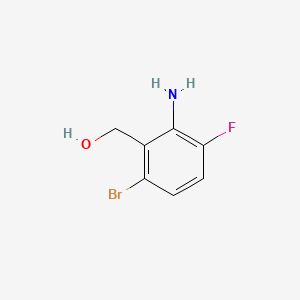

(2-Amino-6-bromo-3-fluorophenyl)methanol

Beschreibung

BenchChem offers high-quality (2-Amino-6-bromo-3-fluorophenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Amino-6-bromo-3-fluorophenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2-amino-6-bromo-3-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFNO/c8-5-1-2-6(9)7(10)4(5)3-11/h1-2,11H,3,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYFKUDKXPVLTHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)N)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50744301 | |

| Record name | (2-Amino-6-bromo-3-fluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227958-14-6 | |

| Record name | (2-Amino-6-bromo-3-fluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (2-Amino-6-bromo-3-fluorophenyl)methanol (CAS 1227958-14-6)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for (2-Amino-6-bromo-3-fluorophenyl)methanol is limited in publicly available literature. This guide synthesizes available data with established chemical principles and data from structurally analogous compounds to provide a comprehensive technical overview. All protocols and safety information should be adapted and validated in a laboratory setting.

Introduction: A Versatile Building Block in Medicinal Chemistry

(2-Amino-6-bromo-3-fluorophenyl)methanol is a substituted aromatic amino alcohol that presents a unique combination of reactive functional groups, making it a valuable building block in medicinal chemistry and drug discovery. The presence of an amino group, a bromine atom, a fluorine atom, and a primary alcohol on a phenyl ring offers multiple avenues for synthetic diversification. This trifecta of functionalities allows for its incorporation into a wide array of complex molecular architectures, particularly in the synthesis of heterocyclic compounds and other novel chemical entities with potential therapeutic applications.

The strategic placement of the substituents influences the molecule's reactivity and physicochemical properties. The electron-donating amino group and the electron-withdrawing halogen atoms create a distinct electronic environment on the aromatic ring, which can be exploited for selective chemical transformations. This guide provides a detailed exploration of the known properties, a plausible synthetic approach, analytical characterization, and safe handling procedures for this compound.

Physicochemical Properties

While extensive experimental data for (2-Amino-6-bromo-3-fluorophenyl)methanol is not widely published, we can infer its general properties and provide some computed data from available supplier information.

| Property | Value | Source |

| CAS Number | 1227958-14-6 | [1][2] |

| Molecular Formula | C₇H₇BrFNO | [2] |

| Molecular Weight | 220.04 g/mol | [2] |

| Appearance | Likely a solid at room temperature | Inferred from similar compounds |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. Limited solubility in water. | Inferred from similar compounds |

| SMILES | Nc1c(F)cc(Br)c(C([H])([H])O)c1 | [2] |

Proposed Synthesis Pathway

A plausible synthetic route to (2-Amino-6-bromo-3-fluorophenyl)methanol can be conceptualized through a multi-step process starting from a commercially available precursor. A common strategy for the synthesis of aminobenzyl alcohols involves the reduction of the corresponding nitrobenzyl alcohol.[3][4]

A potential synthetic workflow is outlined below:

Caption: Proposed multi-step synthesis of (2-Amino-6-bromo-3-fluorophenyl)methanol.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on established methods for similar transformations and should be optimized for this specific substrate.

Step 1: Nitration of 2-Bromo-1-fluoro-3-methylbenzene

-

To a stirred solution of 2-bromo-1-fluoro-3-methylbenzene in concentrated sulfuric acid, slowly add a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature (typically 0-10 °C).

-

After the addition is complete, allow the reaction to stir at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

-

Pour the reaction mixture over ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-bromo-2-fluoro-4-methyl-3-nitrobenzene.

Step 2: Oxidation to 2-Bromo-3-fluoro-6-nitrobenzaldehyde

-

The synthesis of amino carbonyl derivatives from their corresponding amino alcohols can be challenging due to the potential for side reactions with the amino group.[5]

-

A plausible route involves the oxidation of the methyl group of 1-bromo-2-fluoro-4-methyl-3-nitrobenzene to an aldehyde. This can be a challenging transformation and may require specific oxidizing agents that are compatible with the other functional groups.

Step 3: Reduction of the Aldehyde to the Alcohol

-

Dissolve the 2-bromo-3-fluoro-6-nitrobenzaldehyde in a suitable solvent such as methanol or ethanol.

-

Cool the solution in an ice bath and add a reducing agent like sodium borohydride portion-wise.

-

Stir the reaction until the aldehyde is completely consumed (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic phase and evaporate the solvent to obtain 2-bromo-3-fluoro-6-nitrobenzyl alcohol.

Step 4: Reduction of the Nitro Group

-

Dissolve the 2-bromo-3-fluoro-6-nitrobenzyl alcohol in a solvent like ethanol or ethyl acetate.

-

Add a catalyst, such as palladium on carbon (Pd/C), and subject the mixture to a hydrogen atmosphere.

-

Alternatively, reduction can be achieved using reagents like tin(II) chloride in hydrochloric acid.

-

Upon completion of the reaction, filter off the catalyst (if used) and neutralize the solution.

-

Extract the product, dry the organic layer, and concentrate to yield the final product, (2-Amino-6-bromo-3-fluorophenyl)methanol.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will provide information on the number and environment of the protons. Expected signals would include those for the aromatic protons, the methylene protons of the alcohol, the hydroxyl proton, and the amine protons. The coupling patterns of the aromatic protons will be indicative of the substitution pattern.

-

¹³C NMR: Will show signals for each unique carbon atom in the molecule, including the aromatic carbons and the methylene carbon.

-

¹⁹F NMR: Will be crucial for confirming the presence and environment of the fluorine atom. A single resonance is expected, and its chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.

-

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the functional groups present:

-

O-H stretch of the alcohol (broad band around 3200-3600 cm⁻¹)

-

N-H stretches of the primary amine (two sharp bands around 3300-3500 cm⁻¹)

-

C-H stretches of the aromatic ring and methylene group (around 2850-3100 cm⁻¹)

-

C=C stretches of the aromatic ring (around 1450-1600 cm⁻¹)

-

C-O stretch of the primary alcohol (around 1050-1250 cm⁻¹)

-

C-Br and C-F stretches will appear in the fingerprint region.

-

-

Mass Spectrometry (MS): Will determine the molecular weight of the compound. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature in the mass spectrum. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of the compound. A suitable method would involve a reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, with a UV detector. Aromatic compounds are readily detectable by HPLC with UV detection.[6]

Safe Handling and Storage

Working with (2-Amino-6-bromo-3-fluorophenyl)methanol requires adherence to strict safety protocols due to the potential hazards associated with its functional groups. Aromatic amines and halogenated compounds should be handled with care.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical splash goggles and a face shield should be worn.[7][8]

-

Hand Protection: Wear chemically resistant gloves, such as neoprene or nitrile gloves.[7]

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory. An apron may be necessary for larger quantities.[7]

Engineering Controls:

-

All handling of the solid compound and its solutions should be conducted in a well-ventilated chemical fume hood.[9]

Handling Procedures:

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes.[9]

-

In case of a spill, follow established laboratory procedures for cleaning up chemical spills, wearing appropriate PPE.[9]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

The following diagram outlines the general safety workflow for handling hazardous chemicals:

Caption: General workflow for the safe handling of hazardous chemicals.

Conclusion

(2-Amino-6-bromo-3-fluorophenyl)methanol is a promising chemical intermediate with significant potential in the synthesis of novel compounds for drug discovery. While specific experimental data is not abundant, this guide provides a solid foundation for researchers by outlining its key characteristics, a plausible synthetic strategy, and essential analytical and safety protocols based on established chemical knowledge. As with any chemical, all procedures should be performed with the utmost care, and a thorough risk assessment should be conducted prior to any experimental work.

References

-

ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023-11-09). Available from: [Link]

-

Hampshire College. Lab Safety Manual: Working with Hazardous Materials. Available from: [Link]

-

Unknown. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Available from: [Link]

-

ResearchGate. Analysis of organic halogen compounds | Request PDF. Available from: [Link]

-

Organic Syntheses. Benzyl alcohol, o-amino - Organic Syntheses Procedure. Available from: [Link]

-

ACS Publications. Unexpected Annulation between 2-Aminobenzyl Alcohols and Benzaldehydes in the Presence of DMSO: Regioselective Synthesis of Substituted Quinolines. (2021-10-11). Available from: [Link]

-

NCBI Bookshelf. Working with Chemicals - Prudent Practices in the Laboratory. Available from: [Link]

-

YouTube. Characteristics of Aromatic Compounds. (2021-02-08). Available from: [Link]

- Google Patents. CN104262176A - Method for preparing 4-aminobenzyl alcohol.

-

PubMed. Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. Available from: [Link]

-

ResearchGate. Recent Advances in the Use of 2‐Aminobenzyl Alcohols in the Synthesis of Quinolines, Quinazolines and Other N‐Heterocycles. (2024-02-09). Available from: [Link]

-

PMC. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. Available from: [Link]

-

MDPI. Metabolic Profiling of Aromatic Compounds. (2024-02-05). Available from: [Link]

-

YouTube. Aromatic Compounds and Huckel's Rule. (2010-10-09). Available from: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. guidechem.com [guidechem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN104262176A - Method for preparing 4-aminobenzyl alcohol - Google Patents [patents.google.com]

- 5. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lab Safety Manual: Working with Hazardous Materials | Hampshire College [hampshire.edu]

- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. artsci.usu.edu [artsci.usu.edu]

- 10. alfa-chemistry.com [alfa-chemistry.com]

Molecular weight of (2-Amino-6-bromo-3-fluorophenyl)methanol

Technical Guide: (2-Amino-6-bromo-3-fluorophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, potential synthesis, and applications of (2-Amino-6-bromo-3-fluorophenyl)methanol, a compound of interest in medicinal chemistry and drug discovery.

Core Chemical Identity

The molecular formula for (2-Amino-6-bromo-3-fluorophenyl)methanol is C₇H₇BrFNO. Based on this formula, the calculated molecular weight is 220.04 g/mol .[1]

| Property | Value | Source |

| Molecular Formula | C₇H₇BrFNO | Calculated |

| Molecular Weight | 220.04 g/mol | [1] |

| IUPAC Name | (2-Amino-6-bromo-3-fluorophenyl)methanol | - |

| CAS Number | Not available | - |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of (2-Amino-6-bromo-3-fluorophenyl)methanol are not widely published. However, we can infer likely characteristics based on related structures such as (2-Amino-3-bromophenyl)methanol and other substituted aminobenzyl alcohols.[2]

-

Appearance: Likely a solid at room temperature, possibly crystalline, with a color ranging from white to off-white or brown.[3]

-

Solubility: Expected to have limited solubility in water and better solubility in organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO).

-

Melting Point: The melting point would be influenced by the substitution pattern. For comparison, the melting point of 2-Amino-6-bromopyridine is 88-91 °C, and 6-Amino-3-bromo-2-methylpyridine is 79-84 °C.

-

Storage: Should be stored in a cool, dark place under an inert atmosphere to prevent degradation.[1][2]

Synthesis and Reactivity

A specific, validated synthesis protocol for (2-Amino-6-bromo-3-fluorophenyl)methanol is not documented in the provided search results. However, a plausible synthetic route can be conceptualized based on established organic chemistry principles and synthesis of similar compounds.[4][5] A general approach could involve the reduction of a corresponding carboxylic acid or aldehyde, or the functionalization of a pre-existing aminobenzyl alcohol.

The presence of the amino, bromo, and fluoro groups, along with the methanol moiety, makes this a versatile intermediate for further chemical modifications. The amino group can be acylated, alkylated, or diazotized. The bromo group is susceptible to various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents.

Hypothetical Synthesis Workflow

Caption: A potential synthetic route to (2-Amino-6-bromo-3-fluorophenyl)methanol.

Applications in Drug Discovery

Halogenated and amino-substituted aromatic compounds are crucial building blocks in medicinal chemistry. The unique combination of bromine, fluorine, and an amino group in (2-Amino-6-bromo-3-fluorophenyl)methanol makes it a valuable scaffold for the synthesis of novel therapeutic agents.[6]

-

Kinase Inhibitors: The pyridine and quinoline cores, often synthesized from intermediates like this, are prevalent in kinase inhibitors used in oncology.[7][8][9] The substituents on the phenyl ring can be tailored to achieve specific interactions with the target kinase's active site.

-

Neurological Disorders: Aromatic amines and their derivatives are being investigated for their potential in treating neurological disorders.[6]

-

Antimicrobial and Anti-inflammatory Agents: The structural motifs present in this compound are also found in molecules with antimicrobial and anti-inflammatory properties.[6]

Safety and Handling

Specific toxicological data for (2-Amino-6-bromo-3-fluorophenyl)methanol is not available. However, based on similar compounds, it should be handled with care.

-

Hazard Classifications: Similar compounds are classified as irritants to the skin, eyes, and respiratory system.

-

Precautionary Statements: Standard laboratory safety precautions should be followed, including wearing personal protective equipment (PPE) such as gloves, eye protection, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

(2-Amino-6-bromo-3-fluorophenyl)methanol, with a molecular weight of 220.04 g/mol , represents a promising, albeit not extensively characterized, building block for drug discovery and organic synthesis. Its rich functionality allows for diverse chemical transformations, paving the way for the creation of novel molecules with potential therapeutic applications. Further research into its synthesis and reactivity is warranted to fully exploit its potential in medicinal chemistry.

References

- Sigma-Aldrich. (n.d.). 2-Amino-6-bromopyridine 98.

- BLD Pharm. (n.d.). 397323-70-5|(2-Amino-3-bromophenyl)methanol.

- National Center for Biotechnology Information. (n.d.). (2-Amino-3-fluorophenyl)-(2-fluorophenyl)methanol. PubChem.

- Sigma-Aldrich. (n.d.). 2-amino-6-bromophenyl)methanol.

- ResearchGate. (n.d.). (PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Amino-6-bromopyridine | 19798-81-3.

- National Center for Biotechnology Information. (n.d.). 2-Amino-6-bromonaphthalene. PubChem.

- BLDpharm. (n.d.). 2825007-79-0|(2-Amino-6-bromo-3-chlorophenyl)methanol.

- BLDpharm. (n.d.). 1213204-08-0|(S)-2-Amino-2-(6-bromopyridin-3-yl)ethanol.

- PubMed Central. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation.

- Google Patents. (n.d.). CN115784978B - Method for synthesizing 2-amino-6-bromopyridine.

- MDPI. (n.d.). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). 2-Amino-3-bromo-6-methylpyridine: A Crucial Intermediate for Drug Discovery and Synthesis.

- BLDpharm. (n.d.). 906811-50-5|(2-Amino-5-bromo-3-fluorophenyl)methanol.

- Georgia Southern University. (n.d.). "Amination of 2-Bromo-6-Methylaminopyridine" by Matthew H. Elterman. Georgia Southern Commons.

- PubMed. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor.

- Organic Syntheses. (n.d.). 3-bromo-4-aminotoluene.

- MDPI. (n.d.). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications.

- Sigma-Aldrich. (n.d.). 6-Amino-3-bromo-2-methylpyridine 97.

- Sigma-Aldrich. (n.d.). (2-Amino-3-bromophenyl)methanol.

Sources

- 1. 906811-50-5|(2-Amino-5-bromo-3-fluorophenyl)methanol|BLD Pharm [bldpharm.com]

- 2. 397323-70-5|(2-Amino-3-bromophenyl)methanol|BLD Pharm [bldpharm.com]

- 3. 2-Amino-6-bromopyridine | 19798-81-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. CN115784978B - Method for synthesizing 2-amino-6-bromopyridine - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and History of (2-Amino-6-bromo-3-fluorophenyl)methanol

The following technical guide details the discovery, chemistry, and application of (2-Amino-6-bromo-3-fluorophenyl)methanol (CAS 1227958-14-6), a specialized intermediate critical to the synthesis of next-generation kinase inhibitors, specifically within the Fibroblast Growth Factor Receptor (FGFR) antagonist class.[1]

A Critical Scaffold for Quinazoline-Based FGFR Kinase Inhibitors[1]

Executive Summary

(2-Amino-6-bromo-3-fluorophenyl)methanol is a highly functionalized aniline derivative serving as a linchpin intermediate in the synthesis of fused heterocyclic drugs.[1] Its specific substitution pattern—featuring an amino group, a fluorine atom, and a bromine atom arranged around a benzyl alcohol core—makes it the ideal precursor for constructing 6-bromo-8-fluoroquinazoline scaffolds.[1]

This scaffold is central to the medicinal chemistry programs of Taiho Pharmaceutical and others targeting the Fibroblast Growth Factor Receptor (FGFR) family (e.g., FGFR1–4), leading to covalent irreversible inhibitors such as Futibatinib (TAS-120) and its structural analogs.[1] The molecule's design allows for precise regioselective cyclization and subsequent cross-coupling, enabling the creation of potent, mutation-resistant oncology drugs.[1]

Chemical Identity & Properties

| Property | Data |

| IUPAC Name | (2-Amino-6-bromo-3-fluorophenyl)methanol |

| CAS Number | 1227958-14-6 |

| Molecular Formula | C₇H₇BrFNO |

| Molecular Weight | 220.04 g/mol |

| SMILES | NC1=C(CO)C=C(Br)C=C1F |

| Appearance | Off-white to pale yellow solid |

| Key Functionality | Benzyl Alcohol : Precursor to electrophilic centers (aldehyde/halide).Primary Amine : Nucleophile for heterocycle formation.Bromine (C6) : Handle for Suzuki/Buchwald couplings.Fluorine (C3) : Metabolic stability & electronic modulation.[1] |

Discovery Context: The FGFR Inhibitor Quest

The discovery of this intermediate emerged from the need to overcome resistance mechanisms in FGFR-driven cancers (e.g., cholangiocarcinoma, urothelial carcinoma).[1] Early ATP-competitive inhibitors (e.g., gefitinib analogs) suffered from gatekeeper mutations.[1]

Researchers at Taiho Pharmaceutical identified that a quinazoline core substituted at the 8-position with fluorine and the 6-position with a functionalizable group (bromine) provided optimal binding kinetics in the ATP pocket.[1] The 8-fluoro substituent mimics the interaction of the adenosine ring of ATP while preventing metabolic oxidation, and the 6-bromo group serves as the attachment point for the "warhead" (often an acrylamide-bearing moiety) that covalently engages a conserved cysteine residue (e.g., Cys488 in FGFR1) in the kinase domain.[1]

(2-Amino-6-bromo-3-fluorophenyl)methanol was designed as the ultimate divergent precursor for this scaffold, allowing the simultaneous installation of the pyrimidine ring (via the amino and alcohol groups) while preserving the halogenation pattern.[1]

Synthetic Routes and Process Chemistry[1][2]

The synthesis of this intermediate is non-trivial due to the crowding of the benzene ring.[1] Two primary routes have been established: the Medicinal Chemistry Route (for flexibility) and the Process Route (for scale).[1]

Route 1: The Reduction Strategy (Process Scale)

This route starts from a benzoic acid derivative, ensuring correct regiochemistry before the sensitive alcohol is formed.[1]

-

Starting Material: 2-Amino-3-fluoro-6-bromobenzoic acid (or its ester).[1]

-

Reagent: Borane-THF complex (

) or Lithium Aluminum Hydride ( -

Mechanism: Chemoselective reduction of the carboxylic acid/ester to the primary alcohol without dehalogenating the aromatic ring (a risk with

if not controlled).[1] -

Outcome: High-yield formation of the benzyl alcohol.[1]

Route 2: The Directed Ortho-Metalation (DOM) Strategy

Used in early discovery to introduce substituents.[1]

-

Substrate: 3-Fluorobenzyl alcohol derivative (protected).

-

Lithiation: Treatment with

-BuLi directs lithiation ortho to the fluorine or a directing group.[1] -

Electrophile: Bromination and subsequent amination (often via nitration/reduction) to install the amino group.[1]

-

Note: This route is less preferred for scale-up due to cryogenic requirements and regioselectivity challenges.[1]

-

Application: Synthesis of the Quinazoline Core

The primary utility of CAS 1227958-14-6 is the construction of the 6-bromo-8-fluoroquinazoline pharmacophore.[1] This workflow is described in key patents (e.g., US 9,434,700 ).[1]

Experimental Protocol: Cyclization to Quinazoline

Step 1: Oxidation The benzyl alcohol is oxidized to the corresponding benzaldehyde.[1]

-

Reagents:

(Manganese Dioxide) or Swern Oxidation conditions.[1] -

Product: 2-Amino-6-bromo-3-fluorobenzaldehyde .[1]

Step 2: Cyclocondensation The benzaldehyde is reacted with urea or formamide to close the pyrimidine ring.[1]

-

Reagents: Urea (

), Acid catalysis ( -

Transformation: The amino group attacks the carbonyl of urea, and the aldehyde condenses to form the dihydroquinazolinone, which is then oxidized (or spontaneously aromatizes) to the quinazolinone.[1]

-

Product: 6-Bromo-8-fluoroquinazolin-4(3H)-one .

Step 3: Activation Conversion of the ketone to a leaving group for drug coupling.[1]

Step 4: Drug Assembly The 4-chloro group is displaced by a specific amine (e.g., a piperazine or pyrazole), and the 6-bromo group undergoes Suzuki coupling to attach the solubilizing tail or warhead.[1]

Visualization of the Pathway

The following diagram illustrates the transformation of the intermediate into the active drug scaffold.

Caption: Synthetic flow from the benzyl alcohol intermediate to the functionalized FGFR inhibitor scaffold.

Technical Specifications & Quality Control

For researchers utilizing this intermediate, the following purity parameters are critical to prevent side reactions during cyclization.

| Parameter | Specification | Reason for Criticality |

| Purity (HPLC) | >98.0% | Impurities (e.g., des-bromo analogs) lead to inseparable drug byproducts.[1] |

| Water Content | <0.5% | Excess water interferes with oxidation and chlorination steps ( |

| Regio-isomer Content | <0.1% | The 4-bromo or 5-fluoro isomers are inactive and toxicologically distinct.[1] |

| Appearance | Pale Yellow Solid | Darkening indicates oxidation of the aniline; requires recrystallization.[1] |

References

-

Taiho Pharmaceutical Co., Ltd. (2016).[1] Inhibitors of the fibroblast growth factor receptor. US Patent 9,434,700 B2 .[1] Link

-

Primary source describing the synthesis of 6-bromo-8-fluoroquinazoline from the title intermediate.[1]

-

-

ChemicalBook . (2023).[1][2] Product Entry: (2-Amino-6-bromo-3-fluorophenyl)methanol. Link

- Source for physical properties and CAS verific

-

Selleck Chemicals . (2024).[1] Futibatinib (TAS-120) and FGFR Inhibitor Development. Link

- Context on the downstream applic

-

Cayman Chemical . (2023).[1][2] TAS-0728 Product Information. Link

- Reference for rel

Sources

Safety and handling of (2-Amino-6-bromo-3-fluorophenyl)methanol

An In-depth Technical Guide to the Safe Handling and Management of (2-Amino-6-bromo-3-fluorophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Amino-6-bromo-3-fluorophenyl)methanol is a substituted aromatic compound with potential applications in pharmaceutical synthesis and drug development. Its structure, featuring an aminobenzyl alcohol core with bromine and fluorine substituents, suggests a reactive profile that necessitates rigorous safety and handling protocols. This guide provides a comprehensive overview of the known and inferred hazards associated with this compound, drawing upon data from structurally similar molecules. It details essential procedures for safe handling, storage, appropriate use of personal protective equipment (PPE), emergency response, and proper disposal. The causality behind each recommendation is explained to ensure a deep understanding and foster a proactive safety culture among laboratory personnel.

Introduction: Understanding the Compound

(2-Amino-6-bromo-3-fluorophenyl)methanol belongs to a class of halogenated aminobenzyl alcohols. While specific toxicological data for this exact molecule is not extensively published, the presence of a bromo- and fluoro-substituted aniline-like structure warrants a high degree of caution. The amino group and the benzylic alcohol moiety are sites of potential reactivity, and the halogen atoms can influence the compound's metabolic profile and toxicity. For the purpose of this guide, a conservative approach to safety is adopted, treating the compound as potentially highly hazardous based on the profiles of analogous chemicals.

Hazard Identification and Classification

A thorough risk assessment is the foundation of safe laboratory practice. Based on the hazard classifications of structurally related compounds, such as 2-amino-6-bromopyridine and other halogenated anilines, a GHS classification for (2-Amino-6-bromo-3-fluorophenyl)methanol can be inferred.

GHS Hazard Profile (Inferred)

The following table summarizes the likely hazards. The rationale is based on consistent classifications for compounds with similar functional groups and halogenation patterns.

| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |

| Acute Toxicity (Oral) | H301: Toxic if swallowed | Skull and Crossbones | Danger |

| Acute Toxicity (Dermal) | H310: Fatal in contact with skin | Skull and Crossbones | Danger |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Exclamation Mark | Warning |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Exclamation Mark | Warning |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Exclamation Mark | Warning |

This data is inferred from structurally similar compounds and should be treated as a provisional assessment pending specific testing of (2-Amino-6-bromo-3-fluorophenyl)methanol.

Chemical and Physical Properties

Understanding the physical properties of a compound is critical for its safe handling and storage.

| Property | Value | Source |

| CAS Number | 906811-50-5 | BLDpharm[1] |

| Molecular Formula | C₇H₇BrFNO | BLDpharm[1] |

| Molecular Weight | 220.04 g/mol | BLDpharm[1] |

| Physical State | Solid (inferred from analogs) | TCI[2], Sigma-Aldrich[3] |

| Storage Temperature | 2-8°C, inert atmosphere, protected from light | BLDpharm[1], Sigma-Aldrich[3] |

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential. This involves engineering controls, administrative controls, and finally, personal protective equipment.

Engineering Controls

The primary method for controlling exposure to hazardous solids is to minimize the generation of dust and to contain the material.

-

Chemical Fume Hood: All handling of (2-Amino-6-bromo-3-fluorophenyl)methanol, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood.[4]

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[5]

Personal Protective Equipment (PPE)

The selection of PPE is critical, especially given the inferred high acute dermal toxicity.

-

Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. Given the "Fatal in contact with skin" warning for analogous compounds, consider double-gloving.[5][6] Discard gloves immediately if they become contaminated.

-

Eye and Face Protection: Tightly fitting safety goggles and a face shield are mandatory to protect against splashes and dust.[7][8]

-

Skin and Body Protection: A lab coat is required. For tasks with a higher risk of contamination, a chemically resistant apron or suit should be worn.[5]

-

Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator with a particulate filter is necessary.[9]

Safe Handling and Experimental Protocols

Adherence to strict protocols is non-negotiable when working with this compound.

Workflow for Weighing and Preparing Solutions

Caption: Workflow for weighing and solution preparation.

Step-by-Step Handling Protocol

-

Preparation: Before handling the compound, ensure all necessary PPE is worn correctly. The chemical fume hood should be operational and the work area decontaminated.

-

Weighing: Use a disposable weigh boat. Handle the solid with a dedicated spatula. Avoid creating dust.

-

Transfer: Carefully transfer the weighed solid to the reaction vessel. If any material is spilled, it must be decontaminated immediately (see Section 7).

-

Dissolution: Add the solvent to the solid in the reaction vessel. Ensure the vessel is appropriately sized to avoid splashes.

-

Post-Handling: All disposable items that have come into contact with the compound, such as weigh boats and gloves, must be placed in a designated hazardous waste container.[9] Reusable equipment must be thoroughly decontaminated.

-

Hand Washing: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[5]

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and to prevent accidental exposure.

-

Conditions: Store in a tightly sealed container in a cool, dry, and dark place.[1][3] A recommended storage temperature is 2-8°C.

-

Incompatible Materials: Keep away from strong oxidizing agents and strong acids.[9]

-

Location: Store in a designated, locked cabinet for toxic chemicals.[4][5]

Accidental Release and First Aid Measures

Prompt and correct response to spills and exposures is critical.

Spill Response

-

Small Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[8][9] The area should then be decontaminated.

-

Large Spills: Evacuate the area and contact the institution's environmental health and safety (EHS) department immediately.

First Aid

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][8]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[5][6]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[4][8]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4][6]

Disposal

(2-Amino-6-bromo-3-fluorophenyl)methanol and any materials contaminated with it must be disposed of as hazardous waste.

Disposal Workflow

Caption: Workflow for hazardous waste disposal.

Disposal Protocol

-

Waste Collection: Collect all waste, including the compound itself and any contaminated materials, in a clearly labeled, sealed, and chemically compatible container.[9]

-

Storage: Store the waste container in a designated hazardous waste accumulation area, away from incompatible materials.[9]

-

Disposal: Arrange for a licensed hazardous waste disposal company to collect the waste. Do not dispose of this chemical down the drain or in regular trash.[9][10] All disposal must comply with local, state, and federal regulations.[9]

Conclusion

While (2-Amino-6-bromo-3-fluorophenyl)methanol holds promise as a building block in research and development, its structural features suggest significant potential hazards. A proactive and informed approach to safety is paramount. By understanding the inferred risks and diligently applying the handling, storage, and disposal protocols outlined in this guide, researchers can mitigate the risks and ensure a safe laboratory environment.

References

-

HEALTH EFFECTS - Toxicological Profile for Bromomethane - NCBI Bookshelf - NIH. [Link]

-

Methanol Safety Data Sheet. [Link]

-

(2-Amino-3-fluorophenyl)-(2-fluorophenyl)methanol - PubChem - NIH. [Link]

-

Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. [Link]

Sources

- 1. 906811-50-5|(2-Amino-5-bromo-3-fluorophenyl)methanol|BLD Pharm [bldpharm.com]

- 2. 2-Amino-6-bromopyridine | 19798-81-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. (2-Amino-6-bromopyridin-3-yl)methanol | 1620239-70-4 [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]

Methodological & Application

Application Notes and Protocols for the Use of (2-Amino-6-bromo-3-fluorophenyl)methanol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Fluorinated Building Block

(2-Amino-6-bromo-3-fluorophenyl)methanol is a trifunctional aromatic compound poised for significant utility in modern organic synthesis, particularly in the realms of medicinal chemistry and materials science. Its unique substitution pattern—a nucleophilic amino group, a versatile bromine handle for cross-coupling, a metabolically influential fluorine atom, and a reactive benzylic alcohol—offers a powerful toolkit for the construction of complex molecular architectures. The strategic placement of these functionalities allows for a range of selective transformations, making this molecule an attractive starting material for the synthesis of novel heterocycles, drug candidates, and functional materials. The presence of fluorine is particularly noteworthy, as its incorporation into bioactive molecules can enhance metabolic stability, binding affinity, and bioavailability.[1][2][3] This document serves as a comprehensive guide to the synthetic applications of (2-Amino-6-bromo-3-fluorophenyl)methanol, providing detailed protocols and mechanistic insights to facilitate its use in the laboratory.

Proposed Synthesis of (2-Amino-6-bromo-3-fluorophenyl)methanol

While not yet extensively documented in the literature, a plausible and efficient synthesis of (2-Amino-6-bromo-3-fluorophenyl)methanol can be envisioned starting from commercially available precursors. The proposed pathway involves the synthesis of the corresponding benzaldehyde, followed by a selective reduction.

Diagram: Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of the title compound.

Core Applications in Organic Synthesis

The synthetic utility of (2-Amino-6-bromo-3-fluorophenyl)methanol can be categorized based on the reactivity of its primary functional groups: the ortho-bromoaniline moiety and the 2-aminobenzyl alcohol system.

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Position

The bromine atom, situated ortho to the amino group, serves as a prime handle for various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups. The proximity of the amino group can influence the reactivity and may necessitate the use of specific ligand systems to achieve high yields.[4][5][6][7]

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. In the case of (2-Amino-6-bromo-3-fluorophenyl)methanol, this reaction can be employed to synthesize biaryl structures, which are prevalent in many pharmaceutical agents.

Diagram: Suzuki-Miyaura Cross-Coupling Workflow

Caption: General workflow for Suzuki-Miyaura cross-coupling reactions.

Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

Materials:

-

(2-Amino-6-bromo-3-fluorophenyl)methanol (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Pd(PPh₃)₄ (0.05 equiv)

-

K₂CO₃ (2.0 equiv)

-

1,4-Dioxane/H₂O (4:1 mixture)

-

Nitrogen or Argon source

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried round-bottom flask, add (2-Amino-6-bromo-3-fluorophenyl)methanol, phenylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with nitrogen or argon three times.

-

Add the degassed 1,4-dioxane/water solvent mixture via syringe.

-

Add the palladium catalyst under a positive pressure of inert gas.

-

Heat the reaction mixture to 90 °C and stir for 12-16 hours.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite, washing with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Expected Outcome: Synthesis of (2-Amino-3-fluoro-6-phenylphenyl)methanol.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Partner | Catalyst System | Base | Solvent | Typical Yield (%) |

| Arylboronic acids | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene | 75-95 |

| Terminal alkynes | Pd(PPh₃)₂Cl₂, CuI | Et₃N, DIPA | THF, DMF | 80-98 |

| Organostannanes | Pd(PPh₃)₄ | - | Toluene, DMF | 70-90 |

| Primary/Secondary Amines | Pd₂(dba)₃, BINAP | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | 65-85 |

Synthesis of N-Heterocycles via Cyclization Reactions

The 2-aminobenzyl alcohol moiety is a classic precursor for the synthesis of a variety of nitrogen-containing heterocycles, most notably quinolines and quinazolines.[8][9][10][11][12][13] These reactions typically proceed through an initial condensation or oxidation-condensation cascade followed by cyclization.

The Friedländer annulation involves the reaction of a 2-aminobenzaldehyde or its equivalent with a compound containing an α-methylene group adjacent to a carbonyl. (2-Amino-6-bromo-3-fluorophenyl)methanol can be oxidized in situ to the corresponding aldehyde, which then undergoes condensation and cyclization to form a substituted quinoline.

Diagram: Friedländer Annulation Pathway

Caption: Pathway for quinoline synthesis via in situ oxidation and Friedländer annulation.

Protocol: One-Pot Synthesis of a 7-Bromo-8-fluoroquinoline Derivative

Materials:

-

(2-Amino-6-bromo-3-fluorophenyl)methanol (1.0 equiv)

-

Acetophenone (1.5 equiv)

-

Manganese(IV) oxide (MnO₂) (5.0 equiv)

-

Toluene

-

Dean-Stark trap

-

Standard reflux apparatus

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add (2-Amino-6-bromo-3-fluorophenyl)methanol and toluene.

-

Add activated MnO₂ to the suspension.

-

Heat the mixture to reflux and stir vigorously. Monitor the oxidation of the alcohol to the aldehyde by TLC. This step may take 2-4 hours.

-

Once the oxidation is complete, add acetophenone to the reaction mixture.

-

Continue to reflux, collecting the water generated in the Dean-Stark trap. The reaction progress can be monitored by the formation of the quinoline product via TLC or LC-MS.

-

After completion (typically 12-24 hours), cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the MnO₂ solids, washing thoroughly with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to yield the desired 7-bromo-8-fluoro-2-phenylquinoline.

Table 2: Potential Heterocyclic Scaffolds from (2-Amino-6-bromo-3-fluorophenyl)methanol

| Reactant(s) | Resulting Heterocycle | Key Reaction Type |

| Ketones/Aldehydes with α-methylene | Quinolines | Friedländer Annulation |

| Aldehydes | Quinazolines | Condensation/Cyclization |

| Isocyanates/Isothiocyanates | Benzoxazines/Benzothiazines | Cyclocondensation |

| Carbon Disulfide | Benzothiazoles | Cyclization |

The Role of the Fluorine Substituent

The fluorine atom at the 3-position exerts a significant electronic effect on the aromatic ring, influencing the reactivity of the other functional groups. Its electron-withdrawing nature can:

-

Increase the acidity of the amino protons.

-

Influence the regioselectivity of further electrophilic aromatic substitution, should the amino group be protected.

-

Modulate the redox potential of the molecule.

From a drug discovery perspective, the fluorine atom is a valuable addition for its ability to block metabolic oxidation at that position and to potentially engage in favorable interactions with biological targets.[1][2][3]

Conclusion and Future Outlook

(2-Amino-6-bromo-3-fluorophenyl)methanol is a promising and versatile building block for organic synthesis. Its trifunctional nature allows for sequential and orthogonal chemical modifications, providing access to a wide range of complex molecules. The protocols and applications outlined in this document are intended to serve as a starting point for researchers to explore the full potential of this compound in their synthetic endeavors, from the development of novel pharmaceuticals to the creation of advanced materials. Further exploration of its reactivity, particularly in asymmetric catalysis and multicomponent reactions, is anticipated to yield exciting new discoveries.

References

-

Fluorinated building blocks in drug design: new pathways and targets. Taylor & Francis Online. [Link]

-

Fluorinated building blocks in drug design: new pathways and targets - PMC. NIH National Center for Biotechnology Information. [Link]

-

"Synthetic Studies on Valuable Fluorinated Building Blocks" by Maali Alshammari. eGrove. [Link]

-

Unexpected Annulation between 2-Aminobenzyl Alcohols and Benzaldehydes in the Presence of DMSO: Regioselective Synthesis of Substituted Quinolines. ACS Publications. [Link]

-

Recent Advances in the Use of 2‐Aminobenzyl Alcohols in the Synthesis of Quinolines, Quinazolines and Other N‐Heterocycles. ResearchGate. [Link]

-

Dehydrogenative Cyclization of 2-Aminobenzyl Alcohols with Ketones or Secondary Alcohols to Construct Quinolines. ACS Publications. [Link]

-

Synthesis of quinolines by dehydrogenative reaction of 2‐aminobenzyl... ResearchGate. [Link]

-

Visible-Light-Mediated Oxidative Cyclization of 2-Aminobenzyl Alcohols and Secondary Alcohols Enabled by an Organic Photocatalyst. PubMed. [Link]

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. NIH National Center for Biotechnology Information. [Link]

-

Ortho group activation of a bromopyrrole ester in Suzuki-Miyaura cross-coupling reactions: Application to the synthesis of new microtubule depolymerizing agents with potent cytotoxic activities. PubMed. [Link]

-

Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry- on-the-Complex: Modular Assembly of 2,6. ACS Publications. [Link]

Sources

- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. "Synthetic Studies on Valuable Fluorinated Building Blocks" by Maali Alshammari [egrove.olemiss.edu]

- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ortho group activation of a bromopyrrole ester in Suzuki-Miyaura cross-coupling reactions: Application to the synthesis of new microtubule depolymerizing agents with potent cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. db-thueringen.de [db-thueringen.de]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Visible-Light-Mediated Oxidative Cyclization of 2-Aminobenzyl Alcohols and Secondary Alcohols Enabled by an Organic Photocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

Suzuki coupling reactions with (2-Amino-6-bromo-3-fluorophenyl)methanol

Application Note: High-Efficiency Suzuki Cross-Coupling of (2-Amino-6-bromo-3-fluorophenyl)methanol

Executive Summary

This technical guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing (2-Amino-6-bromo-3-fluorophenyl)methanol (CAS: 1261646-44-5). This scaffold is a critical intermediate in the synthesis of benzoxaborole therapeutics (e.g., Tavaborole analogs) and kinase inhibitors.

The substrate presents a unique "triad of challenges" for the synthetic chemist:

-

Catalyst Deactivation: The free primary amine (C2 position) can coordinate to Palladium(II), potentially arresting the catalytic cycle.

-

Steric Hindrance: The bromine (C6) is ortho-substituted by a hydroxymethyl group, retarding oxidative addition.

-

Physicochemical Polarity: The combination of amine and alcohol functionalities creates high aqueous solubility, complicating standard organic extraction protocols.

This guide provides two validated protocols: a Standard Robust Method for general screening and a High-Performance Method for sterically demanding or unstable boronic acids.

Chemo-Structural Analysis & Strategy

Before initiating the reaction, it is critical to understand the electronic and steric environment of the electrophile.

| Feature | Position | Synthetic Impact | Mitigation Strategy |

| Bromine | C6 | Reactive handle for oxidative addition. | Reaction Center |

| Hydroxymethyl | C1 | Ortho to Br. Increases steric bulk; potential for oxidation. | Use sterically accessible ligands; maintain inert atmosphere. |

| Amine | C2 | Meta to Br. Strong Lewis base; catalyst poison. | Use high-activity catalysts (Buchwald precatalysts) or higher Pd loading. |

| Fluorine | C3 | Inductive electron withdrawal. | Activates C-Br bond slightly; useful handle for 19F NMR monitoring . |

Mechanistic Challenge: Amine Coordination

The primary failure mode in coupling unprotected anilines is the formation of stable Pd(II)-amine complexes off-cycle.

Figure 1: Competing pathways in the catalytic cycle. The red path represents catalyst inhibition by the substrate's own amine group.

Experimental Protocols

Method A: The "Workhorse" Protocol (Standard)

Recommended for: Stable aryl boronic acids and initial screening.

Reagents:

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

-

Base: Na₂CO₂ (2.0 equiv, 2M aqueous solution)

-

Solvent: 1,4-Dioxane

-

Temperature: 80–90 °C

Step-by-Step Procedure:

-

Charge: To a reaction vial equipped with a magnetic stir bar, add (2-Amino-6-bromo-3-fluorophenyl)methanol (1.0 equiv), Aryl Boronic Acid (1.2–1.5 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv).

-

Inert: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles).

-

Solvate: Inject degassed 1,4-Dioxane (0.15 M concentration relative to halide).

-

Activate: Inject degassed 2M Na₂CO₃ (2.0 equiv). Note: A biphasic mixture will form.

-

React: Heat the block to 85 °C with vigorous stirring (1000 rpm) to ensure phase mixing. Monitor by LC-MS or 19F NMR after 2 hours.

-

Endpoint: Reaction is typically complete in 4–6 hours.

Method B: High-Performance Protocol (Challenging Substrates)

Recommended for: Unstable boronic acids, heteroaryl partners, or if Method A fails due to amine poisoning.

Reagents:

-

Catalyst: XPhos Pd G2 (2–3 mol%)

-

Base: K₃PO₄ (3.0 equiv, 0.5M aqueous)

-

Solvent: THF or Toluene (for higher T)

-

Temperature: 60–80 °C

Rationale: The XPhos ligand is bulky and electron-rich. It facilitates oxidative addition across the hindered C1-C6 bond and, crucially, prevents the substrate's amine from binding to the Palladium center, effectively bypassing the "Off-Cycle Trap" shown in Figure 1.

Workup & Purification (Critical Step)

Due to the amino-alcohol motif, the product is amphiphilic. Standard hexane/ethyl acetate extractions often result in low recovery.

Optimized Isolation Workflow:

Figure 2: Isolation strategy designed to retain polar amino-alcohol biaryls.

Purification Tips:

-

Tailing: The free amine causes streaking on silica. Always pre-flush the column with 1% Triethylamine (Et₃N) in the eluent or use DCM/MeOH gradients.

-

Solubility: If the product crashes out during workup, filter the solid directly; it may be pure product (check by NMR).

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| Low Conversion (<20%) | Catalyst Poisoning | Switch to Method B (XPhos Pd G2). The bulky ligand prevents amine coordination. |

| Protodeboronation | Unstable Boronic Acid | Reduce Base strength (use K₂CO₃ or NaHCO₃). Lower Temp to 60°C. Add Boronic Acid in portions. |

| Homocoupling | Oxidation of Boronic Acid | Ensure rigorous degassing. Use freeze-pump-thaw or sparge with Argon for 15 mins. |

| Product in Aqueous Layer | High Polarity | Saturate aqueous layer with NaCl (Salting out). Use n-Butanol or THF for extraction. |

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles and Highly Hindered Biaryls. Journal of the American Chemical Society, 132(40), 14073–14075.

-

Baker, S. J., et al. (2006). Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690). Journal of Medicinal Chemistry, 49(15), 4447–4450. (Demonstrates utility of the scaffold).

-

Bruno, N. C., et al. (2013). Buchwald-Hartwig Amination and Suzuki-Miyaura Coupling of Unprotected Amino-Aryl Halides. Chemical Science, 4, 916-920.

Application Note: Strategic Protection of (2-Amino-6-bromo-3-fluorophenyl)methanol for Advanced Synthetic Applications

Abstract

(2-Amino-6-bromo-3-fluorophenyl)methanol is a highly functionalized building block of significant interest in medicinal chemistry and materials science. Its vicinal amino and hydroxymethyl groups, influenced by the electronic and steric effects of halogen substituents, present a unique challenge for selective chemical transformations. This application note provides a comprehensive guide to the strategic use of protecting groups for this substrate, enabling researchers to selectively mask and unmask its reactive centers. We detail field-proven protocols for the protection of the amine and alcohol functionalities, with a core focus on developing robust, orthogonal strategies that allow for the independent manipulation of each group. This guide is intended for researchers, chemists, and drug development professionals seeking to incorporate this valuable intermediate into complex multi-step syntheses.

Introduction: The Synthetic Challenge

The successful execution of a multi-step organic synthesis hinges on the ability to control chemoselectivity—ensuring that a reagent reacts with one functional group in the presence of others.[1] The title compound, (2-Amino-6-bromo-3-fluorophenyl)methanol, possesses two highly reactive nucleophilic sites: a primary aromatic amine and a primary benzylic alcohol.[2] Unchecked, both groups can react with common electrophilic reagents, leading to undesired side products and diminished yields.

Protecting groups serve as temporary masks, reversibly converting a functional group into a less reactive derivative.[3] This allows other parts of the molecule to be modified selectively. The ideal protecting group strategy involves high-yielding installation and removal steps under mild conditions that do not affect the rest of the molecule. For a bifunctional molecule like this, an orthogonal protection strategy is paramount. This approach allows for the selective deprotection of one group while the other remains masked, offering complete synthetic control.[1][3]

This document outlines robust protocols for protecting the amino and hydroxyl groups of (2-Amino-6-bromo-3-fluorophenyl)methanol and presents a logical framework for selecting the optimal orthogonal strategy.

Substrate Analysis: Reactivity and Structural Considerations

Before selecting protecting groups, it is crucial to analyze the substrate's inherent properties.

-

Amino Group: The primary aromatic amine is a potent nucleophile. However, its reactivity is tempered by the electron-withdrawing inductive effects of the adjacent fluorine and bromine atoms. This reduced nucleophilicity may necessitate slightly more forcing conditions for protection compared to a simple aniline.

-

Hydroxyl Group: The primary benzylic alcohol is also nucleophilic and its proton is moderately acidic. It is susceptible to acylation, alkylation, and oxidation.

-

Steric Hindrance: The bromine atom at the ortho position to the amino group introduces significant steric bulk, which may influence the approach of bulky reagents targeting the amine.

Caption: Structure of (2-Amino-6-bromo-3-fluorophenyl)methanol.

Amine Protection: The tert-Butoxycarbonyl (Boc) Group

The Boc group is one of the most widely used protecting groups for amines due to its stability under a broad range of nucleophilic and basic conditions, and its clean, acid-labile removal.[4][5]

Rationale for Selection: The Boc group is installed under mild basic conditions and is stable to the reagents typically used for silyl ether protection of alcohols. Its removal with strong acid provides a clear orthogonal handle.

Protocol 3.1: N-Boc Protection

This protocol describes the reaction of the substrate with di-tert-butyl dicarbonate (Boc₂O) to form the N-Boc protected carbamate.

Materials:

-

(2-Amino-6-bromo-3-fluorophenyl)methanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve (2-Amino-6-bromo-3-fluorophenyl)methanol (1.0 eq) in THF or DCM (approx. 0.1 M concentration).

-

Add triethylamine (1.2 eq) or NaHCO₃ (2.0 eq) to the solution.

-

Add a solution of Boc₂O (1.1 eq) in the same solvent dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

If using a water-miscible solvent like THF, remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. If using DCM, proceed directly to extraction.

-

Separate the organic layer. Wash sequentially with saturated aqueous NaHCO₃ solution (1x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

-

The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-Boc protected product.

Protocol 3.2: N-Boc Deprotection

The Boc group is efficiently cleaved under acidic conditions.[4]

Materials:

-

N-Boc protected (2-amino-6-bromo-3-fluorophenyl)methanol

-

Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

Procedure:

-

Dissolve the N-Boc protected substrate (1.0 eq) in DCM (approx. 0.1 M).

-

Cool the solution to 0 °C in an ice bath.

-

Method A (TFA): Add TFA (5-10 eq, often used as a 20-50% solution in DCM) dropwise.

-

Method B (HCl): Add 4M HCl in 1,4-dioxane (5-10 eq) dropwise.

-

Stir the reaction at 0 °C to room temperature for 1-3 hours, monitoring by TLC.

-

Upon completion, carefully neutralize the excess acid by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases.

-

Extract the aqueous layer with DCM or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the deprotected amine.

Summary Table: N-Boc Protection Strategy

| Operation | Reagents | Solvent | Typical Conditions | Cleavage Mechanism |

| Protection | Boc₂O, TEA (or NaHCO₃) | THF or DCM | Room Temp, 4-12 h | Nucleophilic Acyl Substitution |

| Deprotection | TFA or 4M HCl in Dioxane | DCM | 0 °C to Room Temp, 1-3 h | Acid-catalyzed hydrolysis |

graph Boc_Protection { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];Start [label="Substrate\n(Ar-NH2)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Protected [label="N-Boc Protected\n(Ar-NHBoc)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

Start -> Protected [label=" Boc₂O, Base\n (Protection) ", color="#34A853", fontcolor="#34A853"]; Protected -> Start [label=" TFA or HCl\n (Deprotection) ", color="#EA4335", fontcolor="#EA4335"]; }

Caption: Boc protection and deprotection cycle for the amino group.

Hydroxyl Protection: The tert-Butyldimethylsilyl (TBDMS) Ether

Silyl ethers are the most common protecting groups for alcohols, offering a wide range of stabilities and selective removal options.[6] The TBDMS (or TBS) group is particularly useful due to its stability in non-acidic environments and its selective cleavage by fluoride ions.[6][7]

Rationale for Selection: The TBDMS group is stable to the basic conditions of N-Boc protection and the acidic conditions of N-Boc deprotection (with caution). Crucially, its removal with fluoride sources like TBAF is completely orthogonal to most other protecting groups.[8]

Protocol 4.1: O-TBDMS Protection

This protocol uses TBDMS chloride and imidazole to form the silyl ether.[9]

Materials:

-

Substrate with a free hydroxyl group

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Deionized water

Procedure:

-

Dissolve the alcohol substrate (1.0 eq) and imidazole (2.0-2.5 eq) in anhydrous DMF (approx. 0.2 M).

-

Add TBDMS-Cl (1.1-1.2 eq) portion-wise at room temperature.

-

Stir the mixture at room temperature for 2-8 hours. Monitor the reaction by TLC.

-

Once complete, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

-

Separate the layers. Extract the aqueous phase with ethyl acetate (2x).

-

Combine the organic layers and wash with water (3x) to remove DMF, followed by brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Protocol 4.2: O-TBDMS Deprotection

The silicon-fluoride bond is exceptionally strong, making fluoride ions the reagent of choice for cleaving silyl ethers.[6]

Materials:

-

O-TBDMS protected substrate

-

Tetrabutylammonium fluoride (TBAF), 1M solution in THF

-

Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

-

Dissolve the O-TBDMS protected substrate (1.0 eq) in THF (approx. 0.1 M).

-

Add the 1M TBAF solution in THF (1.1-1.5 eq) dropwise at room temperature.

-

Stir the reaction for 1-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Remove the THF under reduced pressure and partition the residue between ethyl acetate and water.

-

Separate the layers, extract the aqueous phase with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected alcohol.

Summary Table: O-TBDMS Protection Strategy

| Operation | Reagents | Solvent | Typical Conditions | Cleavage Mechanism |

| Protection | TBDMS-Cl, Imidazole | DMF | Room Temp, 2-8 h | Nucleophilic Substitution at Si |

| Deprotection | TBAF (1M in THF) | THF | Room Temp, 1-4 h | Nucleophilic attack by F⁻ on Si |

Orthogonal Protecting Group Strategies

The true power of protecting groups is realized when they are used in an orthogonal set, allowing for the sequential and selective unmasking of different functional groups.

Primary Strategy: N-Boc and O-TBDMS

This combination represents a highly effective and widely used orthogonal pair. The amine is typically more nucleophilic and is protected first.

Workflow:

-

N-Protection: Protect the amino group with Boc₂O as per Protocol 3.1 .

-

O-Protection: Protect the hydroxyl group of the N-Boc intermediate with TBDMS-Cl as per Protocol 4.1 .

With the fully protected intermediate, the researcher has two distinct deprotection pathways:

-

Pathway A (Alcohol Deprotection): Treat with TBAF (Protocol 4.2 ) to selectively cleave the O-TBDMS group, leaving the N-Boc group intact. This frees the alcohol for subsequent reactions.

-

Pathway B (Amine Deprotection): Treat with TFA or HCl (Protocol 3.2 ) to selectively cleave the N-Boc group. While TBDMS ethers are generally more stable to acid than other silyl ethers, strong acids like TFA can cause partial or complete cleavage.[10] If full selectivity is required, a more robust silyl group (e.g., TIPS) or an alternative N-protecting group should be considered.

Caption: Orthogonal workflow using N-Boc and O-TBDMS protecting groups.

Alternative Orthogonal Strategies

For syntheses requiring different stability profiles, other orthogonal pairs can be employed. The choice depends on the planned subsequent reaction steps.

| N-Protecting Group | Deprotection | O-Protecting Group | Deprotection | Orthogonality Principle |

| Boc | Strong Acid (TFA, HCl)[4] | TBDMS | Fluoride (TBAF)[8] | Acid vs. Fluoride |

| Cbz | Hydrogenolysis (H₂, Pd/C)[5] | TBDMS | Fluoride (TBAF) | Hydrogenolysis vs. Fluoride |

| Fmoc | Base (Piperidine)[4][11] | TBDMS | Fluoride (TBAF) / Acid | Base vs. Fluoride/Acid |

Expert Insight: The N-Cbz / O-TBDMS pairing offers exceptional orthogonality, as the conditions for hydrogenolysis are highly specific and will not affect the vast majority of other functional groups, including silyl ethers. This is often a preferred strategy when acidic or basic conditions must be strictly avoided in later steps.

Conclusion and Recommendations

The selective functionalization of (2-Amino-6-bromo-3-fluorophenyl)methanol is readily achievable through a well-planned protecting group strategy.

-

For general applications, the N-Boc / O-TBDMS strategy provides a versatile and reliable pathway, allowing for selective deprotection of either the alcohol (with fluoride) or the amine (with acid).

-

Researchers must be mindful that strong acid treatment to remove a Boc group may compromise the TBDMS ether, and reaction conditions should be carefully optimized.

-

For syntheses that are sensitive to acid or require the utmost selectivity, employing an N-Cbz / O-TBDMS or N-Fmoc / O-TBDMS orthogonal pair is highly recommended.

By following the detailed protocols and strategic considerations outlined in this note, researchers can confidently utilize this valuable building block in the synthesis of complex molecular targets.

References

-

Wikipedia contributors. (2024). Protecting group. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]

-

Ashenhurst, J. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]

-

Various Authors. (2014). How can we protect a hydroxyl group leaving an amino group free? ResearchGate. Retrieved from [Link]

-

Various Authors. (2020). Can TBDMS protecting group be cleaved under 25% TFA/DCM? ResearchGate. Retrieved from [Link]

-

Chemistry Steps. Boc Protecting Group for Amines. Retrieved from [Link]

-

University of Calgary. Alcohol Protecting Groups. Retrieved from [Link]

-

Organic Chemistry Portal. Protective Groups. Retrieved from [Link]

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. (Note: A general reference for amino acid protecting groups, specific URL might vary, but the review is widely accessible).

- Gelest. Deprotection of Silyl Ethers. Gelest Technical Library.

-

Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. Retrieved from [Link]

-

Wikipedia contributors. (2023). Silyl ether. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

Sources

- 1. Protecting group - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Protective Groups [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Silyl ether - Wikipedia [en.wikipedia.org]

- 8. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 9. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2-Amino-6-bromo-3-fluorophenyl)methanol

Welcome to the technical support center for the synthesis of (2-Amino-6-bromo-3-fluorophenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we have compiled this resource to address common challenges and provide in-depth, field-proven insights to improve your yield and purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of (2-Amino-6-bromo-3-fluorophenyl)methanol, which is typically achieved through the reduction of 2-Amino-6-bromo-3-fluorobenzaldehyde.

Problem 1: Low or No Conversion of the Starting Aldehyde

Question: I am observing a low conversion rate of my starting material, 2-Amino-6-bromo-3-fluorobenzaldehyde, to the desired alcohol. What are the potential causes and how can I resolve this?

Answer:

Low or no conversion during the reduction of 2-Amino-6-bromo-3-fluorobenzaldehyde can stem from several factors related to the reagents, reaction conditions, or the starting material itself.

Potential Causes and Solutions:

| Potential Cause | Explanation | Recommended Solution |

| Inactive Reducing Agent | The reducing agent, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), may have degraded due to improper storage or handling. These reagents are sensitive to moisture. | Use a fresh, unopened container of the reducing agent. Ensure it is stored in a desiccator. For LiAlH₄, which is particularly reactive with water, use an anhydrous solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] |

| Insufficient Molar Ratio of Reducing Agent | An inadequate amount of the reducing agent will result in an incomplete reaction. | Increase the molar equivalents of the reducing agent. For NaBH₄, a common starting point is 1.5 to 2.0 equivalents relative to the aldehyde. For the more potent LiAlH₄, 1.1 to 1.5 equivalents is typically sufficient.[1] |

| Low Reaction Temperature | While some reductions are performed at low temperatures to control selectivity, a temperature that is too low can significantly slow down the reaction rate. | If using NaBH₄ in a protic solvent like methanol or ethanol, the reaction can often be run at room temperature. If the reaction is sluggish, gentle warming (e.g., to 40 °C) can be considered, but be mindful of potential side reactions. For LiAlH₄ reactions, which are typically run in aprotic solvents like THF or diethyl ether, the reaction is often started at 0 °C and then allowed to warm to room temperature. |

| Poor Solubility of Starting Material | If the 2-Amino-6-bromo-3-fluorobenzaldehyde is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete. | Choose a solvent in which the starting material is readily soluble. For NaBH₄ reductions, methanol or ethanol are common choices. For LiAlH₄, tetrahydrofuran (THF) is a good option. Gentle heating or sonication can aid in dissolution before adding the reducing agent. |

| Degradation of Starting Aldehyde | Aminobenzaldehydes can be susceptible to self-condensation or oxidation, especially if they are impure or have been stored for a long time. | Ensure the purity of the starting 2-Amino-6-bromo-3-fluorobenzaldehyde using techniques like NMR or LC-MS. If necessary, purify the aldehyde by recrystallization or column chromatography before use. |

Problem 2: Formation of Multiple Byproducts